2-(4-Chloro-2-sulfamoylphenoxy)acetic acid

Übersicht

Beschreibung

2-(4-Chloro-2-sulfamoylphenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids It is characterized by the presence of a chloro group and a sulfamoyl group attached to a phenoxyacetic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-2-sulfamoylphenoxy)acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-2-sulfamoylphenol and chloroacetic acid.

Reaction Conditions: The phenol is reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the phenoxyacetic acid derivative.

Purification: The product is then purified through recrystallization or other suitable purification techniques to obtain the final compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification methods to ensure consistent quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can target the chloro group, converting it to a hydroxyl group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products:

Oxidation Products: Sulfonic acid derivatives.

Reduction Products: Hydroxy derivatives.

Substitution Products: Amino or thio derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Chloro-2-sulfamoylphenoxy)acetic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the development of agrochemicals, such as herbicides and plant growth regulators.

Wirkmechanismus

The mechanism of action of 2-(4-Chloro-2-sulfamoylphenoxy)acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial or anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

2-Methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with similar structural features but different functional groups.

2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with a similar phenoxyacetic acid backbone but with two chloro groups.

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A herbicide with three chloro groups, known for its historical use and environmental impact.

Uniqueness: 2-(4-Chloro-2-sulfamoylphenoxy)acetic acid is unique due to the presence of both a chloro group and a sulfamoyl group, which confer distinct chemical and biological properties

Biologische Aktivität

2-(4-Chloro-2-sulfamoylphenoxy)acetic acid is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

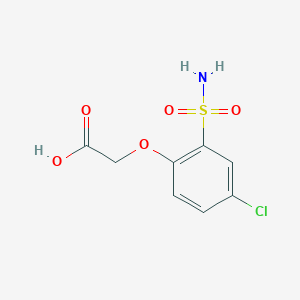

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClNOS

- Molecular Weight : 287.7 g/mol

- IUPAC Name : this compound

Research indicates that this compound may exert its biological effects through several mechanisms:

- P2X4 Receptor Antagonism : Similar compounds have been shown to inhibit the P2X4 receptor, which plays a critical role in inflammation and pain signaling pathways. Inhibiting this receptor can lead to reduced pro-inflammatory cytokine release, making it a target for treating inflammatory conditions .

- Anticancer Activity : Preliminary studies suggest that derivatives of phenoxyacetic acids have anticancer properties. The compound's structural analogs have been tested against various cancer cell lines, indicating potential cytotoxic effects .

- Analgesic Effects : Some studies have reported analgesic properties associated with similar compounds, suggesting that they may alleviate pain through central and peripheral mechanisms .

Biological Activity Data

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of P2X4 receptor | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Analgesic | Pain relief in animal models |

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of related compounds, researchers demonstrated that inhibition of the P2X4 receptor significantly reduced inflammation in rodent models. The compounds tested showed a dose-dependent decrease in inflammatory markers such as TNF-alpha and IL-6, highlighting the potential therapeutic applications of this compound in treating chronic inflammatory diseases .

Case Study 2: Anticancer Screening

A comprehensive screening of various phenoxyacetic acid derivatives, including this compound, was conducted using the National Cancer Institute's 60-cell line panel. The results indicated that while the compound exhibited low to moderate activity against several cancer types, it showed particular sensitivity in leukemia cell lines, with growth inhibition percentages ranging from 92% to 126% across different lines .

Discussion

The biological activity of this compound suggests that it could be a promising candidate for further development as an anti-inflammatory or anticancer agent. Its ability to modulate key receptors involved in pain and inflammation, along with preliminary evidence of anticancer efficacy, warrants more extensive pharmacological studies.

Eigenschaften

IUPAC Name |

2-(4-chloro-2-sulfamoylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO5S/c9-5-1-2-6(15-4-8(11)12)7(3-5)16(10,13)14/h1-3H,4H2,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVACCCPVNKUFGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)N)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196326 | |

| Record name | 4-Chloro-2-sulfonamidophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4486-75-3 | |

| Record name | 4-Chloro-2-sulfonamidophenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004486753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-sulfonamidophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.